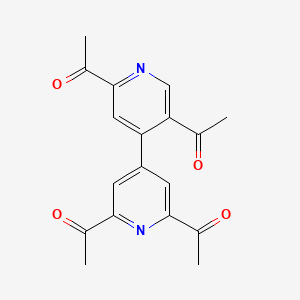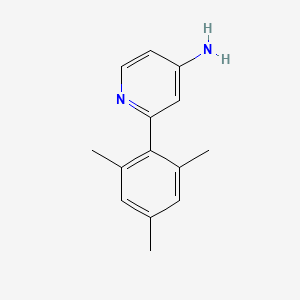
2-Mesityl-4-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mesityl-4-pyridinamine is a heterocyclic organic compound with the molecular formula C14H16N2. It is characterized by the presence of a pyridine ring substituted with a mesityl group at the 2-position and an amine group at the 4-position.
Preparation Methods
The synthesis of 2-Mesityl-4-pyridinamine typically involves the reaction of 2,4,6-trimethylphenyl (mesityl) derivatives with pyridine derivatives under specific conditions. One common method involves the use of mesityl chloride and 4-aminopyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
2-Mesityl-4-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amine group to an amine derivative.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Mesityl-4-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-Mesityl-4-pyridinamine exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific application and target .
Comparison with Similar Compounds
2-Mesityl-4-pyridinamine can be compared with other similar compounds, such as:
2,4,6-Trimethylphenyl derivatives: These compounds share the mesityl group but differ in the position and nature of other substituents.
Pyridine derivatives: Compounds like 2-aminopyridine or 4-aminopyridine have similar pyridine rings but lack the mesityl group.
Pyridinium salts: These compounds, such as pyridinium chloride, have a positively charged nitrogen atom and are used in different contexts.
Properties
CAS No. |
887919-37-1 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)pyridin-4-amine |
InChI |
InChI=1S/C14H16N2/c1-9-6-10(2)14(11(3)7-9)13-8-12(15)4-5-16-13/h4-8H,1-3H3,(H2,15,16) |
InChI Key |
KQRGLKBOGQEULN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC=CC(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


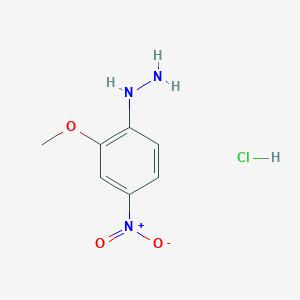
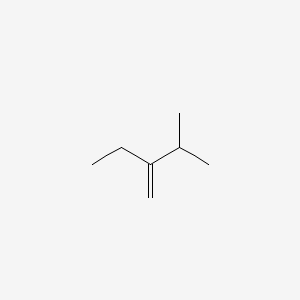
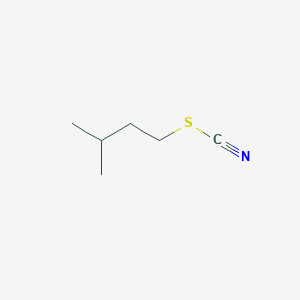
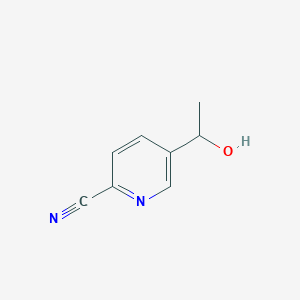
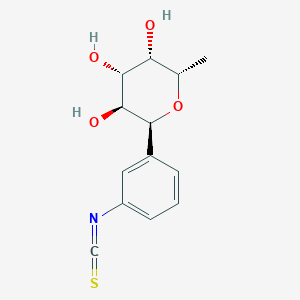
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

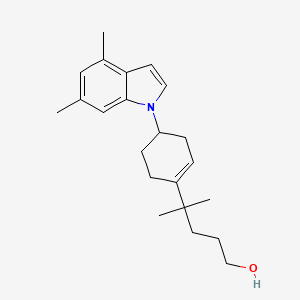
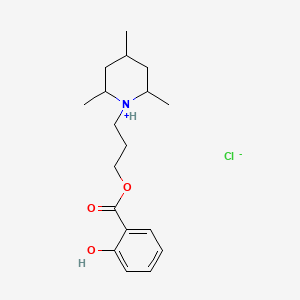
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
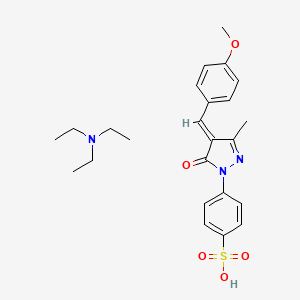

![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
